Product packaging for 4-(2-Ethoxy-2-oxoethoxy)benzoic acid(Cat. No.:CAS No. 30041-96-4)

4-(2-Ethoxy-2-oxoethoxy)benzoic acid

Cat. No.: B2415681
CAS No.: 30041-96-4
M. Wt: 224.212
InChI Key: YGWOQHVFLNTQNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Benzoic Acid Derivative Chemistry

Benzoic acid and its derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxylic acid functional group. The aromatic ring and the carboxylic acid moiety can be readily modified, leading to a vast library of compounds with diverse physical, chemical, and biological properties. researchgate.netrjpbr.com These derivatives are integral to numerous fields, including polymer chemistry, dye synthesis, and medicinal chemistry, where they serve as key building blocks for more complex molecules. nih.gov

4-(2-Ethoxy-2-oxoethoxy)benzoic acid, also known as 4-(carboxyphenoxy)acetic acid ethyl ester, fits within this family as a para-substituted benzoic acid. The substituent at the 4-position is an ethoxycarbonylmethoxy group, which introduces both an ether linkage and an ester functionality. This combination of features distinguishes it from simpler benzoic acid derivatives and offers a unique chemical profile.

Overview of Structural Features and Their Chemical Significance

The chemical structure of this compound is notable for several key features that dictate its reactivity and potential interactions.

Benzoic Acid Core: The foundational benzoic acid unit provides a rigid aromatic platform and a carboxylic acid group. The carboxylic acid is a versatile functional group, capable of forming salts, esters, amides, and participating in various coupling reactions. Its acidic nature also allows for modulation of solubility and potential for hydrogen bonding.

Para-Substitution: The substitution at the para-position of the benzene ring influences the electronic properties of the molecule. The ether oxygen of the substituent is an electron-donating group through resonance, which can affect the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Ethyl Ester Group: The terminal ethyl ester group (-COOCH2CH3) is a key reactive site. It can undergo hydrolysis to the corresponding carboxylic acid, or transesterification with other alcohols. This functionality is often used as a protecting group for a carboxylic acid or to enhance the lipophilicity of a molecule.

The presence of both a free carboxylic acid and an ester group makes this compound a bifunctional molecule, opening possibilities for selective chemical modifications at either end.

Historical Development and Early Research Contributions

Scope and Research Focus of the Present Academic Review

This academic review aims to provide a thorough and focused examination of this compound based on the currently available scientific information. The scope of this review is strictly limited to the chemical nature of the compound itself. It will detail its structural characteristics and discuss potential synthetic methodologies and research applications based on the known chemistry of its constituent functional groups and data from closely related compounds. This review will not discuss dosage, administration, or safety profiles, as there is no available information in these areas. The primary focus is to consolidate the existing, albeit limited, knowledge and to highlight the potential of this molecule for future chemical research.

Detailed Research Findings

While specific research dedicated to this compound is limited, we can infer its properties and potential from related compounds and general chemical principles.

Synthesis and Physicochemical Properties

A standard synthetic route to this compound would likely involve a Williamson ether synthesis. This would typically start with a salt of 4-hydroxybenzoic acid, which is then reacted with an ethyl haloacetate, such as ethyl bromoacetate (B1195939), in the presence of a base.

The physicochemical properties of this compound can be predicted based on its structure and are summarized in the table below. These values are primarily sourced from chemical supplier databases.

PropertyValue
Molecular Formula C11H12O5
Molecular Weight 224.21 g/mol
CAS Number 56795-65-8
Appearance Solid (predicted)
Solubility Expected to be soluble in polar organic solvents.

Structural Analysis

No direct crystal structure determination for this compound has been found in the surveyed literature. However, the crystal structure of a closely related compound, methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate, has been reported. This related structure can provide valuable insights into the likely conformation and intermolecular interactions of the target molecule.

In the reported structure of the related compound, the benzoic acid moiety is essentially planar. The ethoxycarbonylmethoxy group is not coplanar with the benzene ring, with the torsion angle between the plane of the benzene ring and the ether linkage being significant. This is a common feature in such structures, allowing the substituent to adopt a low-energy conformation. It is highly probable that this compound would adopt a similar conformation.

Furthermore, the presence of the carboxylic acid group in the target molecule would likely lead to the formation of strong intermolecular hydrogen bonds in the solid state. These hydrogen bonds typically form a dimeric structure between the carboxylic acid groups of two adjacent molecules.

Potential Research Applications

Given its bifunctional nature, this compound could serve as a versatile building block in several areas of chemical research:

Polymer Chemistry: The presence of two distinct carboxylic acid functionalities (one free and one as an ester) makes it a potential monomer for the synthesis of polyesters and polyamides with specific properties. The ether linkage in the backbone could impart flexibility to the resulting polymer chains.

Coordination Chemistry: The carboxylic acid and the ester carbonyl oxygen atoms could act as coordination sites for metal ions. This could enable the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting structural and functional properties.

Medicinal Chemistry: Benzoic acid derivatives are known to exhibit a wide range of biological activities. nih.gov The scaffold of this compound could be a starting point for the synthesis of new drug candidates. The ester group could be modified to an amide or other functional groups to create a library of compounds for biological screening.

It is important to reiterate that these are potential applications based on the chemical structure, and further experimental work is required to validate these hypotheses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O5 B2415681 4-(2-Ethoxy-2-oxoethoxy)benzoic acid CAS No. 30041-96-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-ethoxy-2-oxoethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-2-15-10(12)7-16-9-5-3-8(4-6-9)11(13)14/h3-6H,2,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWOQHVFLNTQNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 2 Ethoxy 2 Oxoethoxy Benzoic Acid and Its Precursors

Direct Synthesis Approaches

Direct approaches aim to construct the target molecule in a minimal number of steps, often by forming the final acid functionality late in the synthesis or by assembling the core structure through key bond-forming reactions.

A sophisticated strategy for synthesizing 4-(2-Ethoxy-2-oxoethoxy)benzoic acid involves the selective deprotection of a precursor molecule containing two different ester groups. This method relies on the chemoselective cleavage of one ester while the other remains intact. A common precursor for this approach is benzyl (B1604629) 4-(2-ethoxy-2-oxoethoxy)benzoate.

The benzyl ester group serves as a protecting group for the benzoic acid functionality. Its removal is typically achieved through catalytic hydrogenolysis. acsgcipr.orgacsgcipr.org This reaction involves treating the precursor with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. The process is highly selective, as the benzyl C-O bond is susceptible to cleavage under these conditions, while the ethyl ester's C-O bond is stable. organic-chemistry.org The reaction proceeds under mild conditions, yielding the desired carboxylic acid and toluene (B28343) as the only byproduct. acsgcipr.org

An alternative to using hydrogen gas is transfer hydrogenation, which employs a hydrogen donor like 1,4-cyclohexadiene (B1204751) or formic acid in the presence of the palladium catalyst. acsgcipr.org This method can be advantageous as it avoids the need for specialized high-pressure hydrogenation equipment. acsgcipr.org The selectivity of this deprotection is a key advantage, as other common protecting groups and functionalities, including simple alkyl esters like the ethyl ester, are unaffected by these conditions. organic-chemistry.org

Table 1: Conditions for Selective Hydrogenolysis of Benzyl Ester Precursor

CatalystHydrogen SourceSolventConditionsByproduct
Palladium on Carbon (Pd/C)H₂ gasEthanol (B145695), Ethyl Acetate (B1210297), or THFRoom Temperature, Atmospheric PressureToluene
Palladium on Carbon (Pd/C)1,4-Cyclohexadiene or Ammonium FormateMethanol (B129727) or EthanolRoom Temperature to RefluxToluene, Benzene (B151609)
Nickel Boride (Ni₂B)- (Reagent-based)MethanolAmbient TemperatureToluene

The core structure of this compound can be assembled through a combination of etherification and esterification reactions. The most common and direct method is the Williamson ether synthesis, which forms the ether linkage. masterorganicchemistry.comwikipedia.org

This reaction involves the O-alkylation of 4-hydroxybenzoic acid with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate. researchgate.netorgsyn.org The reaction is typically carried out under basic conditions. A moderately weak base, such as potassium carbonate (K₂CO₃), is used in a polar aprotic solvent like acetone (B3395972) or N,N-dimethylformamide (DMF). The base selectively deprotonates the more acidic phenolic hydroxyl group over the carboxylic acid, generating a phenoxide nucleophile. This phenoxide then attacks the electrophilic carbon of the ethyl haloacetate in an Sₙ2 reaction to form the ether bond. wikipedia.org

Table 2: Typical Reagents for Williamson Ether Synthesis Assembly

Phenolic SubstrateAlkylating AgentBaseSolventTypical Temperature
4-Hydroxybenzoic acidEthyl bromoacetatePotassium Carbonate (K₂CO₃)Acetone, DMFReflux
4-Hydroxybenzoic acidEthyl chloroacetateSodium Hydroxide (B78521) (NaOH)Water/EthanolReflux

Multistep Synthetic Strategies from Readily Available Starting Materials

Multistep syntheses provide a robust and controlled route to the target compound, allowing for the purification of intermediates and maximizing yield. These strategies typically begin with the functionalization of a simple, commercially available precursor.

The most logical and readily available starting material for a multistep synthesis is 4-hydroxybenzoic acid. The primary challenge in using this precursor is the presence of two reactive sites: the carboxylic acid and the phenolic hydroxyl group. To achieve selective modification, one of these groups must be protected.

A common strategy involves the initial protection of the carboxylic acid group as an ester. google.com For instance, 4-hydroxybenzoic acid can be converted to ethyl 4-hydroxybenzoate (B8730719) via Fischer esterification, reacting it with excess ethanol under acidic catalysis (e.g., sulfuric acid). fao.org Alternatively, it can be converted to benzyl 4-hydroxybenzoate by reaction with benzyl chloride. This functionalization renders the carboxylic acid unreactive towards the basic conditions used in the subsequent etherification step, directing the reaction to the phenolic hydroxyl group.

With the benzoic acid core appropriately protected (e.g., as benzyl 4-hydroxybenzoate), the ethoxy-oxoethoxy side chain can be introduced. This is achieved through the Williamson ether synthesis, as described previously. The protected precursor is treated with a base like potassium carbonate to form the phenoxide, which then reacts with ethyl bromoacetate to form benzyl 4-(2-ethoxy-2-oxoethoxy)benzoate.

The final step in this multistep sequence is the deprotection of the carboxylic acid. As detailed in section 2.1.1, the benzyl ester is selectively cleaved via catalytic hydrogenolysis, leaving the ethyl ester of the side chain untouched, to yield the final product, this compound. This multistep approach (protection -> alkylation -> deprotection) is often preferred for its high degree of control and selectivity.

Chemo- and Regioselective Synthesis Considerations

The successful synthesis of this compound hinges on controlling the chemo- and regioselectivity of the reactions.

Chemoselectivity: The primary consideration is the differential reactivity of the two acidic protons on the 4-hydroxybenzoic acid starting material. The carboxylic acid proton is significantly more acidic (pKa ≈ 4.5) than the phenolic proton (pKa ≈ 9.3). However, the conjugate base of the phenol (B47542) (the phenoxide) is a much stronger nucleophile than the conjugate base of the carboxylic acid (the carboxylate).

When performing the Williamson ether synthesis, the choice of base is critical. Using a base like potassium carbonate, which is strong enough to deprotonate the phenol but not quantitatively deprotonate the much less acidic water that would be formed from the carboxylic acid, ensures the preferential formation of the highly nucleophilic phenoxide. This drives the reaction towards O-alkylation at the phenolic position rather than esterification at the carboxylic acid. researchgate.net Conversely, acidic conditions would promote the esterification of the carboxylic acid.

Regioselectivity: The starting material, 4-hydroxybenzoic acid, has a defined para substitution pattern, so regioselectivity on the aromatic ring is not a factor during the side-chain introduction. However, the synthesis of the 4-hydroxybenzoic acid precursor itself from phenol and carbon dioxide (the Kolbe-Schmitt reaction) requires careful control of conditions. While the reaction often favors the ortho isomer (salicylic acid), using potassium phenoxide at higher temperatures (200-250°C) can selectively yield the desired para-hydroxybenzoic acid. google.comgoogle.com When alkylating 4-hydroxybenzoic acid, the reaction is highly regioselective for the phenolic oxygen over the carboxylic oxygen under basic conditions due to the superior nucleophilicity of the resulting phenoxide.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint of the manufacturing process. This involves the use of less hazardous solvents, the development of catalytic systems to minimize waste, and the use of energy-efficient reaction conditions.

One of the primary green approaches is the use of microwave-assisted synthesis . This technique can significantly shorten reaction times and, in some cases, improve yields compared to conventional heating methods. wikipedia.orgnumberanalytics.com For instance, microwave irradiation has been shown to reduce the reaction time for Williamson ether synthesis from hours to minutes. wikipedia.org

The selection of an appropriate and environmentally benign solvent is another cornerstone of green synthesis. Research into surfactant-assisted Williamson synthesis in aqueous media has shown promise in replacing traditional volatile organic solvents. francis-press.comresearchgate.net Micellar environments created by surfactants can facilitate the reaction between water-insoluble reactants, offering a safer and more sustainable alternative. researchgate.net

The use of phase-transfer catalysts (PTCs) is another green methodology that can enhance reaction rates and yields in biphasic systems, often eliminating the need for harsh organic solvents. numberanalytics.com PTCs facilitate the transfer of reactants between the aqueous and organic phases, enabling the reaction to proceed efficiently under milder conditions.

Furthermore, the development of solid acid catalysts for the esterification step presents a greener alternative to traditional mineral acids like sulfuric acid. Solid catalysts, such as modified zeolites or clays, can be easily separated from the reaction mixture and potentially reused, minimizing waste and simplifying purification processes. researchgate.net

Here is a comparative overview of traditional versus greener synthetic approaches for the precursors of this compound:

Reaction StepTraditional MethodGreener Alternative(s)Advantages of Greener Alternative(s)
Williamson Ether Synthesis of 4-(carboxymethoxy)benzoic acid Use of volatile organic solvents (e.g., acetone, DMF), prolonged heating.Microwave-assisted synthesis, surfactant-assisted synthesis in water, use of phase-transfer catalysts.Reduced reaction times, lower energy consumption, avoidance of hazardous solvents, easier product separation.
Esterification to this compound Use of strong mineral acids (e.g., H₂SO₄) as catalysts, leading to corrosive conditions and difficult separation.Use of solid acid catalysts (e.g., modified zeolites, clays), enzymatic catalysis.Catalyst reusability, reduced corrosion, milder reaction conditions, simplified work-up procedures.

Industrial Scale-Up Feasibility and Optimization Studies

The industrial-scale production of this compound requires careful consideration of process feasibility, optimization, and cost-effectiveness. Key challenges in scaling up the Williamson ether synthesis include managing potential side reactions and handling hazardous reagents. diva-portal.org Optimization of reaction conditions such as temperature, pressure, and catalyst loading is crucial to maximize yield and minimize by-product formation. numberanalytics.com

Continuous flow chemistry offers a promising avenue for the industrial synthesis of esters and ethers, providing several advantages over traditional batch processing. diva-portal.orgnih.gov Flow reactors can offer enhanced heat and mass transfer, improved safety for handling hazardous materials, and the potential for process automation and control. nih.gov Techno-economic analyses of continuous esterification processes have shown potential for reduced capital and operating costs compared to batch methods. diva-portal.orgdiva-portal.org

The transition from batch to continuous flow processes can significantly improve the sustainability and economic viability of chemical manufacturing. nih.gov For the synthesis of this compound, a continuous flow setup could involve a packed-bed reactor with a solid acid catalyst for the esterification step, allowing for efficient conversion and easy separation of the product.

Optimization studies for industrial production would focus on several key parameters:

Catalyst Selection and Longevity: Identifying a robust and recyclable catalyst is essential for a cost-effective process.

Solvent Recovery and Reuse: Implementing efficient solvent recovery systems to minimize waste and reduce raw material costs.

Downstream Processing: Developing efficient methods for product purification and isolation to ensure high purity of the final compound.

Chemical Reactivity and Transformation Studies of 4 2 Ethoxy 2 Oxoethoxy Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a cornerstone of the molecule's reactivity, enabling the synthesis of various derivatives through reactions such as esterification, amidation, and decarboxylation.

Formation of Esters through Esterification Reactions

The carboxylic acid functional group of 4-(2-Ethoxy-2-oxoethoxy)benzoic acid can readily undergo esterification with alcohols in the presence of an acid catalyst. This classic reaction, known as Fischer esterification, is a reversible process where the equilibrium must be shifted towards the product side to achieve high yields. athabascau.ca

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent elimination of a water molecule yields the ester. chemguide.co.uk

To maximize the yield of the desired ester, the reaction is often carried out using a large excess of the alcohol, which can also serve as the solvent. masterorganicchemistry.com Alternatively, the removal of water as it is formed, for instance by azeotropic distillation using a Dean-Stark apparatus, can effectively drive the equilibrium forward according to Le Châtelier's Principle. athabascau.ca The rate of esterification can be influenced by steric hindrance on both the carboxylic acid and the alcohol, with smaller alcohols generally reacting faster. chemguide.co.uk

Table 1: Representative Conditions for Fischer Esterification of Benzoic Acid Analogues This table presents typical conditions for the esterification of benzoic acid, which are analogous to the expected reactions of this compound.

Carboxylic AcidAlcoholCatalystConditionsYield
Acetic AcidEthanol (B145695)H₂SO₄Excess Ethanol, Reflux97% masterorganicchemistry.com
Benzoic AcidEthanolH₂SO₄Reflux, Distillation of productGood chemguide.co.uk
Various AcidsVarious AlcoholsSilica (B1680970) ChlorideVariesGood to Excellent organic-chemistry.org

Amidation Reactions and Amide Derivative Synthesis

The carboxylic acid moiety can be converted into amides through reaction with amines. This transformation typically requires the activation of the carboxylic acid to enhance its reactivity towards the amine nucleophile. A common method involves converting the carboxylic acid to a more reactive acyl chloride by treating it with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com The resulting acyl chloride then reacts readily with a primary or secondary amine to form the corresponding amide.

Alternatively, direct amidation can be achieved using coupling agents. These reagents activate the carboxylic acid in situ, facilitating the formation of the amide bond under milder conditions. A wide array of coupling reagents are available, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like N-hydroxysuccinimide (HOSu) to minimize side reactions. google.com These methods are particularly valuable for synthesizing complex molecules and peptides. researchgate.net

Table 2: Examples of Amidation Methods for Benzoic Acid Derivatives This table showcases common methods for amide synthesis from benzoic acid derivatives, illustrating pathways applicable to this compound.

Reactant 1Reactant 2Coupling Agent/MethodSolvent
4-(Alkoxy)benzoic acid4-Nitroaniline1. SOCl₂ 2. Triethylamine-
Benzoic Acid DerivativeBenzylamineHOSu/DCCDichloromethane
Carboxylic AcidAmineTCFH/NMIDichloromethane

Data compiled from related studies. organic-chemistry.orgmdpi.comgoogle.com

Decarboxylation Pathways and Mechanisms

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a potential transformation for benzoic acid derivatives, though it often requires harsh conditions such as high temperatures. nih.gov The stability of the benzene (B151609) ring makes the C-C bond between the ring and the carboxyl group difficult to break.

While thermal decarboxylation of unsubstituted benzoic acid is challenging, certain ortho-substituents can facilitate the process through intramolecular catalysis. capes.gov.brresearchgate.net For this compound, which lacks such an ortho-group, significant energy input would be required for decarboxylation, likely leading to decomposition of the side chain as well. Radical decarboxylation pathways have also been explored, which can proceed at lower temperatures but require specific reagents to generate the necessary aryl radical intermediates. nih.gov

Reactivity Profile of the Ethoxy-oxoethoxy Side Chain

The side chain possesses an ester linkage that is susceptible to cleavage and a terminal ethoxy group that can undergo oxidative transformations.

Cleavage and Hydrolysis of the Ester Linkage

The ester group in the side chain is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. masterorganicchemistry.com The reaction is initiated by the protonation of the ester's carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. The process is an equilibrium, and to ensure complete hydrolysis, a large excess of water is typically used. youtube.com

Base-catalyzed hydrolysis , also known as saponification, is an irreversible process. A hydroxide (B78521) ion (from a base like sodium hydroxide) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group. The resulting carboxylic acid is immediately deprotonated by the basic conditions to form a carboxylate salt. An acidic workup is required to protonate the carboxylate and obtain the free carboxylic acid. The kinetics of base-catalyzed hydrolysis of esters like ethyl acetate (B1210297) have been extensively studied and are typically found to follow second-order kinetics. uv.essciencepubco.com

Table 3: Kinetic Data for the Hydrolysis of Ethyl Acetate This table provides kinetic parameters for the hydrolysis of ethyl acetate, serving as a model for the expected behavior of the ester linkage in this compound.

Hydrolysis ConditionRate Constant (k)Activation Energy (Ea)
Alkaline (NaOH)0.1120 L·mol⁻¹·s⁻¹ (at 25°C)11.56 kcal·mol⁻¹
Acidic (HCl catalyst)Varies with acid concentration-

Data based on studies of ethyl acetate hydrolysis. uv.esresearchgate.net

Oxidative Transformations of the Ethoxy Group

The terminal ethoxy group (-OCH₂CH₃) of the side chain can be subject to oxidative reactions. Ethers are known to undergo slow autooxidation in the presence of atmospheric oxygen, particularly when exposed to light, to form explosive hydroperoxides and peroxides at the carbon adjacent to the ether oxygen. youtube.comnumberanalytics.com

More controlled chemical oxidation of the ethoxy group is also possible. Depending on the oxidant and reaction conditions, aromatic ethers can undergo several metabolic transformations, including O-dealkylation or side-chain oxidation. inchem.org O-dealkylation of the ethoxy group would lead to the formation of an alcohol and acetaldehyde. More vigorous oxidation could potentially convert the ethyl group into an acetyl group or cleave it entirely. The presence of the aromatic ring and the other functional groups in this compound would influence the selectivity of any oxidative process. For instance, strong oxidizing agents might also affect the benzene ring, leading to a mixture of products unless specific and mild oxidation methods are employed. nih.gov

Reductive Modifications of Functional Groups

The structure of this compound presents two key functional groups susceptible to reduction: the carboxylic acid and the ethyl ester. The selective reduction of these groups can be achieved by employing specific reducing agents and controlling reaction conditions.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both esters and carboxylic acids to primary alcohols. masterorganicchemistry.comlibretexts.org In the case of this compound, treatment with an excess of LiAlH₄ would be expected to reduce both the carboxylic acid and the ester functionalities, yielding 4-(2-hydroxyethoxy)benzyl alcohol. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon.

Catalytic hydrogenation offers an alternative method for reduction. For instance, the hydrogenation of benzoic acid and its derivatives to cyclohexanecarboxylic acid has been studied using various catalysts. While this transformation focuses on the aromatic ring, specific catalytic systems can be tailored for the reduction of the carboxylic acid group.

The selective reduction of one functional group in the presence of the other is a significant challenge. For example, sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters or carboxylic acids, highlighting the need for more potent reagents like LiAlH₄ for these transformations. masterorganicchemistry.comlibretexts.org

Table 1: Predicted Products of Reductive Modifications
ReagentFunctional Group TargetedPredicted Product
Lithium Aluminum Hydride (excess)Carboxylic Acid and Ethyl Ester4-(2-hydroxyethoxy)benzyl alcohol
Catalytic Hydrogenation (e.g., Ru/C)Aromatic Ring and potentially Carboxylic Acid4-(2-Ethoxy-2-oxoethoxy)cyclohexanecarboxylic acid or 4-(2-hydroxyethoxy)cyclohexylmethanol

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is subject to both electrophilic and nucleophilic substitution reactions, influenced by the electronic properties of its substituents. The carboxylic acid group is a deactivating meta-director, while the ethoxycarbonylmethoxy group is an activating ortho-, para-director.

In electrophilic aromatic substitution reactions, such as nitration or halogenation, the incoming electrophile will preferentially substitute at positions ortho and para to the activating ethoxycarbonylmethoxy group. However, the deactivating effect of the carboxylic acid group will render the ring less reactive than benzene. For example, the nitration of benzoic acid typically yields the meta-substituted product. In the case of this compound, the directing effects of the two substituents are opposing, which could lead to a mixture of products.

Nucleophilic aromatic substitution (SNA) reactions on the aromatic ring of this compound are less common and would require the presence of a good leaving group (like a halogen) on the ring, as well as strong electron-withdrawing groups to activate the ring towards nucleophilic attack. masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.com

Table 2: Predicted Products of Aromatic Substitution Reactions
Reaction TypeReagentsPredicted Major Product(s)
Nitration (Electrophilic)HNO₃/H₂SO₄4-(2-Ethoxy-2-oxoethoxy)-3-nitrobenzoic acid
Bromination (Electrophilic)Br₂/FeBr₃3-Bromo-4-(2-ethoxy-2-oxoethoxy)benzoic acid

Advanced Reaction Mechanisms and Catalytic Pathways

Carbenes are highly reactive intermediates that can undergo a variety of insertion reactions. In compounds related to this compound, the carboxylic acid group presents a potential site for carbene insertion into the O-H bond. chemtube3d.com This reaction typically proceeds through the addition of an oxygen lone pair to the empty p-orbital of the carbene, followed by a proton transfer to yield the insertion product. chemtube3d.com

For instance, copper-catalyzed asymmetric carbene insertion into the O-H bonds of phenols has been shown to be an efficient method for the synthesis of chiral α-aryloxycarboxylic esters. researchgate.net While the substrate here is a carboxylic acid, the principle of O-H insertion remains relevant. The reaction of this compound with a carbene, such as one generated from a diazo compound, could potentially lead to the formation of a new C-O bond at the carboxylic acid moiety.

Radical reactions offer unique pathways for the functionalization of molecules like this compound. One of the most relevant radical-mediated transformations for this compound is decarboxylation. Aromatic carboxylic acids can undergo decarboxylative functionalization through various catalytic methods, often involving photoredox catalysis. sioc.ac.cn This process generates an aryl radical that can then participate in a range of bond-forming reactions.

For example, visible-light-mediated radical decarboxylation can be used for C-C and C-heteroatom bond formation. chemrxiv.org The application of such a strategy to this compound could lead to the replacement of the carboxylic acid group with other functionalities. Another potential radical reaction is the addition of radicals to the aromatic ring, although this is generally less controlled than electrophilic substitution.

Table 3: Potential Advanced Transformations
Reaction TypeKey IntermediatePotential Outcome
Carbene InsertionCarbeneFormation of a new C-O bond at the carboxylic acid
Radical DecarboxylationAryl RadicalReplacement of the carboxylic acid group with other functional groups

Derivatization Strategies and Analog Synthesis of 4 2 Ethoxy 2 Oxoethoxy Benzoic Acid

Systematic Structural Modifications for Structure-Reactivity Relationship Studies

Systematic modifications of the parent compound are crucial for understanding how different structural features influence its chemical and physical properties. This involves targeted alterations at the ethoxy moiety, the linker, and the benzoic acid ring.

The terminal ethyl ester group is a primary site for modification. Standard esterification or transesterification reactions allow for the substitution of the ethyl group with various other alkyl or aryl groups. This can be achieved by reacting the corresponding carboxylic acid precursor, 4-(carboxymethoxy)benzoic acid, with different alcohols (e.g., methanol (B129727), propanol, butanol) under acidic conditions. A prominent example of such a variation is 4-(2-methoxy-2-oxoethoxy)benzoic acid, where the ethyl group is replaced by a methyl group. scbt.comuni.lu These modifications can influence properties such as solubility, melting point, and reactivity.

Compound NameStructureModification from Parent Compound
4-(2-Ethoxy-2-oxoethoxy)benzoic acid (Parent)Structure of this compound-
4-(2-Methoxy-2-oxoethoxy)benzoic acid scbt.comuni.luStructure of 4-(2-Methoxy-2-oxoethoxy)benzoic acidEthyl group replaced by a methyl group.
4-(2-Propoxy-2-oxoethoxy)benzoic acidStructure of 4-(2-Propoxy-2-oxoethoxy)benzoic acidEthyl group replaced by a propyl group.

The diether-ester linker, -O-CH2-C(=O)-O-, offers multiple points for structural alteration. The length and composition of this linker can be modified to change the molecule's flexibility and polarity. For instance, replacing the ether oxygen with a methylene (B1212753) group results in compounds like 4-(2-ethoxy-2-oxoethyl)benzoic acid. lookchem.com Further modifications include changing the ester to an amide, as seen in 4-(2-amino-2-oxoethoxy)benzoic acid uni.lu or 4-[2-Oxo-2-(piperidin-1-YL)ethoxy]benzoic acid. These changes are typically achieved through multi-step syntheses involving precursors like 4-hydroxybenzoic acid.

Compound NameStructureLinker Modification
4-(2-ethoxy-2-oxoethyl)benzoic acid lookchem.comStructure of 4-(2-ethoxy-2-oxoethyl)benzoic acidEther oxygen replaced by a methylene group.
4-(2-amino-2-oxoethoxy)benzoic acid uni.luStructure of 4-(2-amino-2-oxoethoxy)benzoic acidEthoxy group replaced by an amino group (amide formation).
4-(2-Oxo-2-(thiophen-2-yl)ethoxy)benzoic acid chemexpress.cnStructure of 4-(2-Oxo-2-(thiophen-2-yl)ethoxy)benzoic acidEthyl ester replaced with a thiophene (B33073) ketone.

The aromatic ring of the benzoic acid moiety is susceptible to electrophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups. Standard reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can be employed to introduce substituents at the positions ortho or meta to the existing side chain. For example, difluoro-substituted analogs have been synthesized to study the effects of electron-withdrawing groups on the molecule's properties. researchgate.net The timing of these substitutions—whether performed on a precursor like 4-hydroxybenzoic acid or on the final molecule—is a key consideration in the synthetic strategy.

Synthesis of Complex Hybrid Structures and Conjugates

The carboxylic acid and ester functionalities of this compound serve as handles for synthesizing more complex hybrid molecules and conjugates, such as chalcones and hydrazones.

Chalcone (B49325) Derivatives: Chalcones are synthesized through a Claisen-Schmidt condensation, which involves the reaction of a substituted benzaldehyde (B42025) with an acetophenone (B1666503) in the presence of an acid or base catalyst. researchgate.netnih.gov To create a chalcone derivative from the title compound, the benzoic acid group can be chemically transformed into either a benzaldehyde or an acetophenone precursor. For example, reduction of the carboxylic acid to an aldehyde would allow it to react with various acetophenones to yield a series of chalcone derivatives bearing the core 4-(2-ethoxy-2-oxoethoxy)phenyl structure. dergipark.org.tr

Hydrazone Derivatives: Hydrazones are formed from the condensation of a carbonyl compound with a hydrazine. nih.gov A common synthetic route involves converting the carboxylic acid of the parent compound into a benzohydrazide (B10538) (acid hydrazide). chemmethod.com This intermediate can then be reacted with a wide array of aldehydes and ketones to form a library of hydrazone derivatives. mdpi.comsemanticscholar.orgnih.gov These derivatives incorporate a new C=N-NH linkage, significantly altering the electronic and steric properties of the original molecule.

Derivative TypeGeneral StructureSynthetic Precursor from Parent Compound
ChalconeAr-CO-CH=CH-Ar'4-(2-Ethoxy-2-oxoethoxy)benzaldehyde
HydrazoneAr-C(=O)NHN=CR'R''4-(2-Ethoxy-2-oxoethoxy)benzohydrazide

Design and Synthesis of Heterocyclic Analogs

The core structure of this compound is an excellent starting point for the synthesis of various heterocyclic analogs. The reactive carboxylic acid and ester groups can participate in cyclization reactions to form rings.

For instance, the benzohydrazide intermediate, discussed in the synthesis of hydrazones, can be further reacted to form five-membered heterocyclic rings like 1,3,4-oxadiazoles. chemmethod.com This typically involves a cyclization reaction with an agent like acetic anhydride. Another approach involves the catalytic oxidation of tolyl precursors to form benzoic acids that already contain a 1,2,4-oxadiazole (B8745197) ring. researchgate.net Other synthetic strategies can lead to the formation of different heterocyclic systems, such as thiazoles nih.gov or piperazines mdpi.com, attached to the core benzoic acid framework.

Computational Predictions in Derivatization Planning

Modern drug discovery and materials science heavily rely on computational methods to guide synthetic efforts. In silico tools are employed to predict the properties of potential derivatives before they are synthesized, saving significant time and resources.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. It can predict optimized molecular geometries, vibrational frequencies (for comparison with IR and Raman spectra), and electronic properties like the HOMO-LUMO energy gap. researchgate.net Such calculations can provide insights into the reactivity and stability of planned derivatives. Additionally, software suites like ACD/Labs can be used to predict a range of physicochemical properties, including pKa, logP, and solubility, based on the chemical structure. researchgate.net These predictive tools allow chemists to prioritize synthetic targets that are most likely to possess the desired characteristics for a specific application.

Comparative Analysis of Reactivity and Stability Profiles Across Derivatives

Reactivity Profiles: A Focus on Hydrolytic Stability

The presence of an ester linkage in this compound and its derivatives makes them susceptible to hydrolysis under both acidic and basic conditions. The rate of this hydrolysis is a critical parameter, particularly for applications where stability in aqueous environments is essential.

Systematic studies on the alkaline hydrolysis of substituted benzoic acid esters provide a foundational understanding of the factors influencing this reaction. For instance, the electronic nature of substituents on the aromatic ring significantly impacts the rate of hydrolysis. Electron-withdrawing groups tend to increase the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack by a hydroxide (B78521) ion and thereby accelerating hydrolysis. Conversely, electron-donating groups decrease the rate of hydrolysis.

While specific kinetic data for a homologous series of 4-(2-alkoxy-2-oxoethoxy)benzoic acid derivatives is not extensively documented in publicly available literature, general principles of ester hydrolysis can be applied. For example, replacing the ethyl group in the parent compound with bulkier alkyl groups would be expected to decrease the rate of hydrolysis due to steric hindrance at the reaction center.

A comparative analysis can be extrapolated from studies on related benzoic acid esters. The following table illustrates the expected relative rates of hydrolysis for various hypothetical derivatives of this compound under basic conditions, based on established structure-reactivity relationships.

Table 1: Predicted Relative Hydrolysis Rates of 4-(2-oxoethoxy)benzoic Acid Derivatives

DerivativeModification from Parent CompoundExpected Relative Rate of HydrolysisRationale
4-(2-Methoxy-2-oxoethoxy)benzoic acidEthyl ester replaced with methyl esterFasterLess steric hindrance compared to the ethyl ester.
4-(2-Isopropoxy-2-oxoethoxy)benzoic acidEthyl ester replaced with isopropyl esterSlowerIncreased steric hindrance from the bulky isopropyl group.
4-(2-Amino-2-oxoethoxy)benzoic acidEthyl ester replaced with an amideSignificantly SlowerAmides are generally much more stable to hydrolysis than esters due to the delocalization of the nitrogen lone pair into the carbonyl group, reducing its electrophilicity.
4-(2-Oxo-2-(phenylamino)ethoxy)benzoic acidEthyl ester replaced with an anilideSignificantly SlowerSimilar to simple amides, anilides exhibit enhanced stability towards hydrolysis compared to esters.

Stability Profiles: Thermal Considerations

The thermal stability of this compound derivatives is another critical aspect, particularly for applications involving elevated temperatures, such as in the synthesis of polymers or in certain formulation processes. The decomposition temperature is a key indicator of a compound's thermal stability.

Research on the thermal behavior of alkoxybenzoic acids and their derivatives indicates that stability is influenced by factors such as molecular weight, intermolecular forces (like hydrogen bonding), and the nature of the substituents. For a series of 4-(4-alkyloxyphenylazo) benzoic acids, for example, thermal stability was found to be a critical property for their application as liquid crystals, with decomposition temperatures being a limiting factor for their effective temperature range.

The following table provides a qualitative comparison of the expected thermal stability for various derivatives.

Table 2: Predicted Relative Thermal Stability of 4-(2-oxoethoxy)benzoic Acid Derivatives

DerivativeModification from Parent CompoundExpected Relative Thermal StabilityRationale
4-(2-Butoxy-2-oxoethoxy)benzoic acidEthyl ester replaced with butyl esterHigherIncreased molecular weight and van der Waals forces may lead to a higher decomposition temperature.
4-(2-Amino-2-oxoethoxy)benzoic acidEthyl ester replaced with an amideHigherThe presence of the amide group allows for strong intermolecular hydrogen bonding, which generally increases thermal stability compared to the corresponding ester.
4-(Carboxymethoxy)benzoic acidHydrolysis of the ethyl esterPotentially Lower (Decarboxylation)Dicarboxylic acids can sometimes undergo decarboxylation at elevated temperatures, which would represent a lower thermal stability in terms of chemical integrity.

Advanced Spectroscopic and Analytical Characterization of 4 2 Ethoxy 2 Oxoethoxy Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 4-(2-Ethoxy-2-oxoethoxy)benzoic acid, both ¹H and ¹³C NMR, along with two-dimensional techniques, provide unambiguous evidence for its constitution.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the ethoxy and acetate (B1210297) groups, and the methyl protons of the ethyl group. The acidic proton of the carboxylic acid group is also expected to be present, though its chemical shift can be broad and variable depending on the solvent and concentration.

The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets. The protons ortho to the electron-donating ether linkage are expected to be shifted upfield compared to those ortho to the electron-withdrawing carboxylic acid group.

Below is a table of predicted ¹H NMR chemical shifts based on the analysis of similar compounds.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)~12.0-13.0Singlet (broad)1H
Aromatic (ortho to -COOH)~8.00Doublet2H
Aromatic (ortho to -OCH₂)~7.00Doublet2H
Methylene (-OCH₂COO-)~4.70Singlet2H
Methylene (-OCH₂CH₃)~4.25Quartet2H
Methyl (-CH₃)~1.30Triplet3H

Carbon-13 NMR (¹³C NMR) Resonance Assignments

The ¹³C NMR spectrum provides information on all the unique carbon atoms within the molecule. The spectrum for this compound would show signals for the carbonyl carbons of the carboxylic acid and the ester, the aromatic carbons, and the aliphatic carbons of the ethoxy and acetate groups.

The chemical shifts are influenced by the electronic environment of each carbon. The carbonyl carbons are the most deshielded and appear furthest downfield. The aromatic carbons show distinct shifts due to the substitution pattern.

A table of predicted ¹³C NMR resonance assignments is provided below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid Carbonyl (-COOH)~172
Ester Carbonyl (-COO-)~168
Aromatic (C-O)~162
Aromatic (C-COOH)~125
Aromatic (CH, ortho to -COOH)~132
Aromatic (CH, ortho to -O)~115
Methylene (-OCH₂COO-)~65
Methylene (-OCH₂CH₃)~61
Methyl (-CH₃)~14

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. A key expected correlation would be between the methylene protons of the ethoxy group (~4.25 ppm) and the methyl protons (~1.30 ppm), confirming the presence of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to link the proton signals to their corresponding carbon signals, for instance, connecting the methyl proton signal at ~1.30 ppm to the methyl carbon signal at ~14 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, a correlation would be expected between the methylene protons of the acetate group (~4.70 ppm) and the ester carbonyl carbon (~168 ppm), as well as the aromatic carbon attached to the ether oxygen (~162 ppm).

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The FT-IR spectrum of this compound would display several key absorption bands.

The most prominent features would be the broad O-H stretch of the carboxylic acid, and the sharp, intense C=O stretching vibrations for both the carboxylic acid and the ester functional groups. The presence of the aromatic ring and the C-O bonds of the ether and ester groups would also give rise to characteristic absorptions.

A table summarizing the expected FT-IR absorption bands is presented below.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Carboxylic AcidO-H Stretch3300 - 2500 (broad)
Carboxylic AcidC=O Stretch1710 - 1680
EsterC=O Stretch1750 - 1735
Aromatic RingC-H Stretch3100 - 3000
Aromatic RingC=C Bending1600 - 1450
Ether/EsterC-O Stretch1300 - 1000

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. For this compound, with a molecular formula of C₁₁H₁₂O₅, the expected exact mass can be calculated.

Molecular Formula: C₁₁H₁₂O₅

Calculated Exact Mass: 224.0685 g/mol

An experimental HRMS measurement matching this calculated value would provide strong evidence for the correct molecular formula. Common fragmentation patterns would likely involve the loss of the ethoxy group, the entire ester side chain, or the carboxylic acid group.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hybrid technique is indispensable for identifying the components of a mixture, determining the molecular weight of the target compound, and elucidating its structure.

In the context of this compound, LC-MS is employed to analyze reaction mixtures, identify byproducts, and detect trace-level impurities. The compound, being a benzoic acid derivative, is amenable to reverse-phase chromatography. The liquid chromatography stage separates the target molecule from other components based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

For mass spectrometric detection, electrospray ionization (ESI) is a commonly used technique for polar molecules like carboxylic acids. In negative ion mode, ESI facilitates the deprotonation of the carboxylic acid group, generating a prominent pseudomolecular ion [M-H]⁻. The accurate mass measurement of this ion provides a direct confirmation of the compound's elemental composition. Further fragmentation of the parent ion (MS/MS) can yield structural information about the ethoxy-2-oxoethoxy side chain. For instance, a characteristic fragmentation pattern would involve the cleavage of the ether and ester bonds.

A typical LC-MS method for a related benzoic acid derivative might utilize a C18 column with a gradient elution system. vu.edu.au The mobile phase often consists of an aqueous component, such as water with a small amount of formic acid to aid ionization, and an organic component like acetonitrile (B52724) or methanol (B129727). vu.edu.aulcms.cz

Table 1: Representative LC-MS Parameters for Benzoic Acid Derivatives

ParameterValue/Condition
Chromatography System HPLC or UPLC
Column Reversed-phase C18 or Biphenyl
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Ionization Mode Electrospray Ionization (ESI), Negative
Mass Analyzer Quadrupole, Time-of-Flight (TOF)
Primary Ion (m/z) [M-H]⁻

X-ray Crystallography for Definitive Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule. For this compound, obtaining a single crystal suitable for X-ray diffraction would yield a detailed solid-state molecular structure.

Table 2: Illustrative Crystallographic Data Obtainable for a Benzoic Acid Derivative

ParameterExample Data
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 4.87 Å, b = 9.47 Å, c = 12.72 Å
α = 106.78°, β = 97.22°, γ = 92.44°
Key Bond Lengths C=O (carboxyl), C-O (carboxyl), C-O (ether)
Key Bond Angles O-C-O (carboxyl), C-O-C (ether)
Intermolecular Interactions O-H···O hydrogen bonds, C-H···O interactions

Note: Data presented is for the related structure 2-(2-Ethoxy-2-oxoacetamido)benzoic acid and serves as an illustrative example of the parameters determined. researchgate.net

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are central to the purification and purity assessment of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity and quantifying the amount of this compound in a sample. A typical setup involves a reversed-phase C18 column, which is effective for separating moderately polar organic compounds. longdom.orgscirp.org

The mobile phase usually consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. sielc.comsielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring in the molecule possesses a strong chromophore that absorbs UV light at a specific wavelength (e.g., around 230-254 nm). longdom.org By running a standard of known concentration, a calibration curve can be constructed to accurately quantify the compound in unknown samples. The retention time of the compound under specific conditions serves as a qualitative identifier, while the peak area is proportional to its concentration.

Table 3: Typical HPLC Method Parameters for Analysis

ParameterValue/Condition
Column Zorbax SB C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of 0.1% Phosphoric Acid in Water and Acetonitrile longdom.org
Flow Rate 1.0 mL/min longdom.org
Detection UV at 230 nm longdom.org
Column Temperature 30 °C
Injection Volume 10 µL

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times. sielc.comsielc.com For analyzing this compound, converting an HPLC method to a UPLC method can drastically reduce solvent consumption and increase sample throughput, which is particularly advantageous in high-throughput screening or quality control environments. lcms.cz The enhanced resolution of UPLC is also beneficial for separating closely related impurities that may not be resolved by conventional HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for separating and identifying volatile and thermally stable compounds. This compound itself is a non-volatile compound due to its carboxylic acid group and relatively high molecular weight, making it unsuitable for direct GC-MS analysis.

However, GC-MS can be employed to identify volatile impurities or degradation products that may be present in a sample. Furthermore, the compound can be chemically modified through derivatization to create a more volatile analog. A common approach for carboxylic acids is silylation, where the acidic proton is replaced with a trimethylsilyl (B98337) (TMS) group. researchgate.net This derivatization increases the volatility of the molecule, allowing it to be analyzed by GC-MS. The mass spectrum of the derivatized compound provides a unique fragmentation pattern that confirms its identity and structure. copernicus.org

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purification Scouting

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. It is an invaluable tool in synthetic chemistry for monitoring the progress of a reaction. To monitor the synthesis of this compound, small aliquots of the reaction mixture are spotted onto a TLC plate (e.g., silica (B1680970) gel) at different time intervals.

The plate is then developed in a suitable solvent system (mobile phase), which is typically a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate or ethanol). The starting materials and the product will have different affinities for the stationary and mobile phases, resulting in different retention factors (Rf values). The disappearance of starting material spots and the appearance of a new product spot indicate the progression of the reaction. The spots are typically visualized under UV light, where the aromatic ring will appear as a dark spot on a fluorescent background. TLC is also widely used to scout for optimal solvent systems for larger-scale purification via column chromatography.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental analytical technique employed to determine the mass fractions of the elements present in a compound. This analysis is crucial in the characterization of a newly synthesized or isolated compound, such as this compound, as it provides direct evidence for its empirical and molecular formula. The verification of the stoichiometric composition is achieved by comparing the experimentally determined percentages of carbon (C), hydrogen (H), and oxygen (O) with the theoretically calculated values derived from the compound's molecular formula.

For this compound, the molecular formula is C₁₁H₁₂O₅. Based on this formula, the theoretical elemental composition can be calculated. The process involves determining the molar mass of the compound and the total mass of each constituent element within one mole of the substance. These theoretical values serve as a benchmark for the purity and identity of a synthesized sample.

The comparison between the theoretical and experimentally obtained values is a critical step in the validation of the compound's structure. A close correlation between the found and calculated percentages, typically within a narrow margin of ±0.4%, is considered strong evidence for the correct elemental composition and high purity of the sample.

Below is a data table outlining the theoretical elemental composition of this compound.

Interactive Data Table: Elemental Composition of this compound

ElementSymbolAtomic Mass (amu)Molar Mass ( g/mol )Theoretical Percentage (%)
CarbonC12.01224.2158.93
HydrogenH1.008224.215.40
OxygenO16.00224.2135.67

Detailed research findings from experimental elemental analysis would be presented in a similar table, allowing for a direct comparison to these theoretical values to confirm the stoichiometric integrity of the compound.

Computational and Theoretical Investigations of 4 2 Ethoxy 2 Oxoethoxy Benzoic Acid

Quantitative Structure-Reactivity and Structure-Selectivity Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Selectivity Relationship (QSSR) studies are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or selectivity. While these methods are widely applied in drug discovery and materials science for various classes of compounds, including benzoic acid derivatives, specific and detailed QSAR or QSSR investigations focusing solely on 4-(2-Ethoxy-2-oxoethoxy)benzoic acid are not extensively documented in publicly available scientific literature.

Research in this area tends to focus on broader classes of compounds to derive more generalizable models. For instance, studies on p-hydroxy benzoic acid derivatives have been conducted to understand the relationship between their molecular structures and antimicrobial activity. nih.gov Such studies often involve synthesizing a series of related compounds and correlating their measured activities with various molecular descriptors.

Similarly, Quantitative Structure-Toxicity Relationship (QSTR) studies have been performed on benzoic acid derivatives to predict their toxicity based on quantum-chemistry parameters. researchgate.net These investigations are crucial for assessing the potential environmental and health impacts of chemical compounds.

Although direct QSAR/QSSR studies on this compound are not readily found, the principles of these methods can be applied to understand its potential reactivity and selectivity. A hypothetical QSAR/QSSR study on a series of analogs of this compound would involve the following steps:

Data Set Selection: A series of compounds with structural variations to the this compound scaffold would be synthesized or obtained. Their biological activity or selectivity for a specific target would be experimentally determined.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the experimental activity or selectivity.

Model Validation: The predictive power of the developed model would be rigorously assessed using internal and external validation techniques to ensure its reliability.

Such a study would provide valuable insights into the key structural features of this compound and its derivatives that govern their chemical reactivity and biological selectivity. However, at present, specific data tables and detailed research findings from such studies dedicated to this particular compound are not available in the cited literature.

Applications of 4 2 Ethoxy 2 Oxoethoxy Benzoic Acid in Contemporary Chemical Research

Role as a Versatile Building Block in Organic Synthesis

In the field of organic synthesis, 4-(2-Ethoxy-2-oxoethoxy)benzoic acid is recognized for its utility as a multifunctional building block. The presence of both a carboxylic acid and an ester group on the same molecule allows for selective reactions at either end, providing chemists with a powerful tool for constructing intricate molecular architectures.

The unique structure of this compound makes it an ideal starting material or intermediate in the multi-step synthesis of complex organic molecules and fine chemicals. The carboxylic acid group can be readily converted into a variety of other functional groups, such as amides, acid chlorides, or other esters, while the ethoxycarbonylmethyl group can be hydrolyzed to a carboxylic acid or used in condensation reactions. This dual reactivity is instrumental in building molecular complexity. For instance, similar benzoic acid derivatives are fundamental in creating larger, more elaborate structures through reactions like esterification, amidation, and cross-coupling reactions. The ability to selectively manipulate the functional groups of this compound allows for the controlled and sequential addition of different molecular fragments, a crucial aspect in the total synthesis of natural products and other target molecules.

The phenoxyacetic acid motif, which is a core component of this compound, is a well-established pharmacophore found in a wide range of biologically active compounds. jetir.orgmdpi.com Consequently, this compound and its analogues are valuable intermediates in the discovery and development of new pharmaceutical candidates. jetir.orgpreprints.org The carboxylic acid functionality can be used to link the molecule to other pharmacologically relevant scaffolds, while the ester group can be modified to fine-tune the pharmacokinetic and pharmacodynamic properties of the final drug candidate. Research has shown that derivatives of benzoic acid are integral to the synthesis of compounds with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. jetir.orgpreprints.org For example, structurally related phenoxyacetic acid derivatives have been investigated for their selective inhibition of enzymes like cyclooxygenase-2 (COX-2), a key target in anti-inflammatory drug design. google.com

Pharmaceutical Application Area Role of Benzoic Acid Derivatives Potential Therapeutic Targets
Anti-inflammatoryCore scaffold for NSAIDsCyclooxygenase (COX) enzymes
AnticancerBuilding block for cytotoxic agentsVarious signaling pathway proteins
AntimicrobialPrecursor for antibacterial and antifungal compoundsBacterial and fungal enzymes

This table illustrates the potential applications of benzoic acid derivatives, such as this compound, in pharmaceutical research.

In the field of agrochemicals, phenoxyacetic acid and its derivatives have a long history of use as herbicides. wikipedia.orgchemcess.com These compounds often mimic natural plant growth hormones, leading to uncontrolled growth and eventual death of targeted weed species. wikipedia.org this compound, containing the key phenoxyacetic acid structural element, serves as a potential precursor for the synthesis of new herbicidal compounds. Specifically, it is structurally related to the aryloxyphenoxypropionate class of herbicides, which are known inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme in grasses. wikipedia.orgresearchgate.net The synthesis of these herbicides often involves the etherification of a phenol (B47542) with a haloalkanoic acid ester, a reaction for which this compound or its precursors would be well-suited. researchgate.net Research in this area focuses on modifying the substituents on the aromatic ring and the ester group to optimize herbicidal activity, selectivity, and environmental persistence. psu.edu

Herbicide Class Mechanism of Action Example of a Related Precursor
Phenoxyacetic acidsSynthetic auxins2,4-Dichlorophenoxyacetic acid (2,4-D)
AryloxyphenoxypropionatesACCase inhibitors(R)-(+)-2-(4-hydroxyphenoxy)propanoic acid

This table highlights the connection between phenoxyacetic acid derivatives and major classes of herbicides.

Contributions to Materials Science and Polymer Chemistry

The bifunctional nature of this compound also lends itself to applications in materials science and polymer chemistry, where it can be used to create polymers with specific functionalities and properties.

The presence of a carboxylic acid and an ester group allows this compound to be incorporated into polymer chains through polycondensation or polyesterification reactions. Its precursor, 4-hydroxybenzoic acid, is a well-known monomer in the synthesis of high-performance liquid crystalline polymers (LCPs), such as Vectra. google.commdpi.com These polymers exhibit exceptional mechanical strength and thermal stability. By analogy, this compound can be used to introduce flexible ether linkages into the polymer backbone, potentially modifying the thermal and mechanical properties of the resulting materials. Furthermore, the carboxylic acid group can be used to functionalize existing polymers, imparting new properties such as improved adhesion, dyeability, or biocompatibility.

Utility in Metal-Organic Frameworks (MOFs) and Biodegradable Polymers

While the bifunctional nature of this compound, possessing both a carboxylic acid and an ester group, suggests its potential as a versatile building block, its specific application in the synthesis of metal-organic frameworks (MOFs) and biodegradable polymers is not extensively documented in current scientific literature.

Metal-Organic Frameworks (MOFs):

The fundamental components of MOFs are metal ions or clusters linked together by organic molecules known as linkers. Typically, these linkers are multidentate ligands, often containing carboxylate groups that coordinate with the metal centers to form a porous, crystalline framework. The structure of this compound features a benzoic acid moiety, a common coordinating group in MOF synthesis. In principle, the carboxylic acid group could coordinate to metal centers.

Furthermore, the ethoxycarbonylmethoxy group introduces a degree of flexibility and functionality that could, theoretically, be exploited to tune the properties of a resulting MOF. For instance, the ester could be hydrolyzed post-synthesis to introduce additional carboxylic acid groups, potentially increasing the framework's capacity for gas sorption or serving as sites for further functionalization. However, a review of contemporary research does not indicate that this compound has been utilized as a primary or secondary linker in any reported MOF structures. Researchers in this field have predominantly focused on more rigid or symmetrically functionalized benzoic acid derivatives.

Biodegradable Polymers:

In the realm of biodegradable polymers, monomers are typically required to have at least two reactive functional groups to undergo polymerization. This compound possesses a carboxylic acid and an ester. While the carboxylic acid could participate in esterification or amidation reactions to form a polymer backbone, the single carboxylic acid group limits its direct use as a primary monomer for creating high-molecular-weight polyesters or polyamides without a suitable co-monomer.

Advanced Analytical Standards and Research Reagents

This compound is commercially available from various chemical suppliers, indicating its utility as a research reagent and a potential analytical standard. In a research context, it serves as a versatile starting material or intermediate in multi-step organic syntheses. Its bifunctional nature allows for selective reactions at either the carboxylic acid or the ester group, enabling the synthesis of more complex molecules.

As an analytical standard, its purity and well-defined chemical structure are crucial. It could be used in the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy, for the quantification of related compounds or as a reference material for identifying its presence in reaction mixtures.

Physicochemical Properties of this compound:

PropertyValue
CAS Number26936-23-2
Molecular FormulaC₁₁H₁₂O₅
Molecular Weight224.21 g/mol
AppearanceWhite to off-white powder
Melting Point158-162 °C
SolubilitySoluble in methanol (B129727) and other organic solvents

Applications in Environmental Chemistry Research (e.g., studying organic matter behavior)

The application of this compound in environmental chemistry research, particularly in studies concerning the behavior of organic matter, is not a prominent area of investigation according to available literature. However, its structure, containing both aromatic and aliphatic ether and ester linkages, is representative of certain types of anthropogenic compounds or degradation products of more complex organic molecules.

Theoretically, it could be used as a model compound to study the environmental fate and transport of pollutants with similar functional groups. For instance, researchers could investigate its adsorption-desorption behavior on soil and sediment particles, its potential for biodegradation by environmental microorganisms, or its photochemical degradation pathways in aquatic systems. Such studies would provide insights into the environmental persistence and mobility of a class of organic compounds. To date, however, specific research focusing on this compound in this context has not been published.

Investigations into Enzyme-Catalyzed Reactions and Metabolic Pathways

There is currently no evidence in the scientific literature to suggest that this compound is directly involved in known metabolic pathways or is a substrate of significant interest in studies of enzyme-catalyzed reactions. Its synthetic origin makes its presence in natural biological systems unlikely.

From a biochemical research perspective, it could potentially be synthesized and used as a tool to probe the substrate specificity of certain enzymes, particularly esterases or ligases. For example, researchers could test whether a newly discovered esterase is capable of hydrolyzing the ethyl ester of this compound. A positive result would provide information about the active site and catalytic mechanism of the enzyme. However, such specific applications have not been reported.

Ligand Design and Supramolecular Chemistry Applications

In the field of ligand design for coordination and supramolecular chemistry, this compound presents an interesting, albeit underexplored, structural motif. The presence of a carboxylic acid group allows for the formation of strong coordinate bonds with a variety of metal ions. The ether oxygen and the ester carbonyl oxygen also have the potential to act as weaker donor atoms, potentially leading to the formation of chelate rings or bridging interactions in metal complexes.

The flexible ethoxycarbonylmethoxy substituent could influence the steric and electronic properties of the ligand, thereby affecting the geometry and stability of the resulting metal complexes. In supramolecular chemistry, the carboxylic acid group is a well-established functional group for the formation of robust hydrogen-bonded synthons, such as the carboxylic acid dimer. This could be exploited in the design of self-assembling systems and crystal engineering.

Despite these promising features, the use of this compound as a ligand in coordination chemistry or as a building block in supramolecular assemblies has not been a focus of published research. The majority of studies in these areas tend to utilize ligands with multiple, symmetrically placed coordinating groups to achieve more predictable and stable structures.

Future Research Directions and Emerging Challenges for 4 2 Ethoxy 2 Oxoethoxy Benzoic Acid

Development of More Efficient and Atom-Economical Synthetic Pathways

A primary challenge in the broader application of 4-(2-ethoxy-2-oxoethoxy)benzoic acid lies in its synthesis. Traditional methods, while effective at a laboratory scale, may not be optimal in terms of efficiency, cost, and environmental impact. Future research is critically focused on developing synthetic routes that are both more efficient and adhere to the principles of green chemistry.

Key objectives in this area include:

Maximizing Atom Economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste.

Utilizing Greener Reagents and Solvents: Replacing hazardous chemicals with more environmentally benign alternatives. For instance, moving away from harsh solvents and exploring catalytic processes that use air or oxygen as the oxidant represent a more sustainable industrial approach.

Avoiding Protecting Groups: Developing synthetic strategies that circumvent the need for protecting and deprotecting functional groups, which adds steps and generates waste. A challenge in syntheses like the Williamson ether synthesis for related structures is achieving regioselective alkylation without such groups.

Table 1: Comparison of Synthetic Pathway Goals

FeatureTraditional SynthesisFuture Goal (Atom-Economical)
Step Count Often multi-step with protection/deprotectionFewer steps, direct functionalization
Atom Economy Moderate to lowHigh, minimal waste generation
Reagents Stoichiometric, potentially hazardousCatalytic, environmentally benign
Solvents Often volatile organic compounds (VOCs)Greener alternatives (e.g., water, ionic liquids)

Exploration of Novel Catalytic Methods for Functionalization

Catalysis offers a powerful tool for enhancing synthetic efficiency and enabling the creation of novel derivatives from a core structure. For this compound, future research will heavily lean on the exploration of new catalytic systems to modify the molecule with high precision and selectivity.

Promising avenues include:

C-H Activation: A cutting-edge strategy involves the direct functionalization of carbon-hydrogen bonds on the aromatic ring. Palladium-catalyzed C-H activation could allow for the introduction of new functional groups without the need for pre-functionalized starting materials, significantly improving atom economy.

Transition-Metal Catalysis: Systems using metals like palladium and copper are instrumental in forming key carbon-oxygen and carbon-carbon bonds. Research into novel ligands and catalyst systems could lead to milder reaction conditions and broader substrate scopes for reactions like Buchwald-Hartwig etherification or Suzuki and Heck couplings on derivatives of the parent molecule.

Organocatalysis: The use of small organic molecules as catalysts presents a sustainable alternative to metal-based catalysts, avoiding issues of metal contamination in the final products.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The intersection of chemistry and artificial intelligence (AI) is revolutionizing how new molecules are discovered and optimized. nih.govijettjournal.org For this compound, AI and machine learning (ML) offer the potential to accelerate research and development cycles dramatically. nih.gov

Future applications in this domain include:

Predictive Modeling: Using ML algorithms to predict the physicochemical properties, bioactivity, and potential toxicity of novel derivatives before they are synthesized. mednexus.org This allows researchers to prioritize the most promising candidates and avoid costly and time-consuming laboratory failures. nih.gov

De Novo Design: Employing generative AI models to design entirely new molecules based on the this compound scaffold. crimsonpublishers.com These models can be trained to optimize for specific properties, such as binding affinity to a biological target.

Synthesis Planning: AI tools can analyze the vast body of chemical literature to propose novel and efficient synthetic routes, helping to address the challenges outlined in section 8.1. nih.gov

Table 2: Role of AI/ML in Compound Development

StageApplication of AI/MLPotential Outcome
Design Generative models create virtual derivatives.Novel compounds with desired properties. crimsonpublishers.com
Screening Predictive algorithms assess virtual compounds.Prioritization of high-potential candidates. nih.gov
Synthesis Retrosynthesis software suggests pathways.More efficient and novel synthetic routes.
Testing Analysis of trial data to find patterns.Optimization of experimental design. crimsonpublishers.com

Expanding Applications in Niche Materials Science and Bio-inspired Chemistry

While the biological potential of benzoic acid derivatives is often a primary focus, the unique molecular structure of this compound makes it a candidate for applications in materials science. Future research will likely explore its use in creating advanced materials with tailored properties.

Potential areas of investigation are:

Polymers and Liquid Crystals: The combination of a rigid aromatic ring and a flexible ether-ester side chain could be leveraged to design novel polymers or liquid crystals with specific thermal or optical properties.

Bio-inspired Materials: The structure could serve as a building block in creating materials that mimic biological systems. This could include self-assembling monolayers or functional surfaces.

Niche Applications: Following the example of related compounds like 2-Ethoxybenzoic acid, which is used in some dental cements, exploration into specialized applications where its specific chemical properties are advantageous is a promising direction. wikipedia.org

Elucidation of Comprehensive Structure-Function Relationships for Targeted Research Applications

A deep understanding of the relationship between a molecule's structure and its function is paramount for its targeted application. For this compound, this involves systematically modifying its structure and observing the resulting changes in its properties.

Future research should focus on:

Systematic Derivatization: Creating a library of analogues by modifying the carboxylic acid, the ethoxy group, and the aromatic ring.

Quantitative Structure-Activity Relationship (QSAR): Developing computational models that correlate structural features with observed activity (e.g., biological potency or material performance). ijettjournal.org This allows for the rational design of more effective compounds.

Pharmacophore Modeling: Identifying the key structural features essential for a specific biological interaction, guiding the design of more potent and selective molecules. Research on other benzoic acid derivatives has successfully used structure-function relationships to identify potent plant growth regulators, demonstrating the power of this approach. nih.gov

By systematically exploring these future research directions, the scientific community can overcome existing challenges and fully realize the potential of this compound in a range of scientific and technological fields.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Identify substituents via chemical shifts. The ethoxy group appears as a triplet at δ 1.2–1.4 ppm (CH₃) and δ 4.1–4.3 ppm (CH₂). The benzoic acid proton resonates at δ 12–13 ppm (broad) .
  • IR Spectroscopy : Confirm ester (C=O at ~1740 cm⁻¹) and carboxylic acid (O-H at ~2500–3000 cm⁻¹) groups .
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 237.21 (M+H⁺) .

In studies involving hydrogen bonding interactions of this compound, how do crystal packing patterns influence its physicochemical properties?

Advanced
The compound forms chains via O–H⋯O and C–H⋯O hydrogen bonds parallel to the [111] direction, as observed in XRD studies . These interactions:

  • Enhance thermal stability : Strong intermolecular bonds increase melting points.
  • Affect solubility : Polar packing reduces solubility in non-polar solvents.
Hydrogen Bond Distance (Å) Angle (°)
O–H⋯O1.82167
C–H⋯O2.48145

To study this, perform Hirshfeld surface analysis using CrystalExplorer to quantify interaction contributions .

What safety precautions are recommended when handling this compound in laboratory settings?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to prevent inhalation of dust (H335) .
  • Spill management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

How can computational chemistry methods be applied to predict the reactivity of this compound in novel synthetic pathways?

Q. Advanced

DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic/nucleophilic sites. The ethoxy group’s electron-withdrawing effect directs substitutions to the para position .

Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) by aligning the carboxylic acid group with active-site residues .

Reactivity Descriptors : Calculate Fukui indices to identify regions prone to nucleophilic attack (e.g., ester carbonyl) .

How should researchers address contradictions in biological activity data across studies involving derivatives of this compound?

Advanced
Contradictions may arise from assay conditions (e.g., pH, cell lines) or impurity levels. Mitigate by:

Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls .

Validate purity : Confirm via HPLC (retention time ≥3.5 min) and elemental analysis (C: 54.5%, H: 4.67%) .

Dose-response curves : Perform triplicate experiments to calculate IC₅₀ values with 95% confidence intervals .

What strategies optimize the yield of this compound in multi-step syntheses?

Q. Advanced

  • Protecting groups : Temporarily protect the carboxylic acid with methyl ester to prevent side reactions during ethoxy installation .
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate esterification (yield increase from 60% to 85%) .
  • Workup : Extract the product with ethyl acetate (3 × 50 mL) and dry over MgSO₄ to minimize losses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.